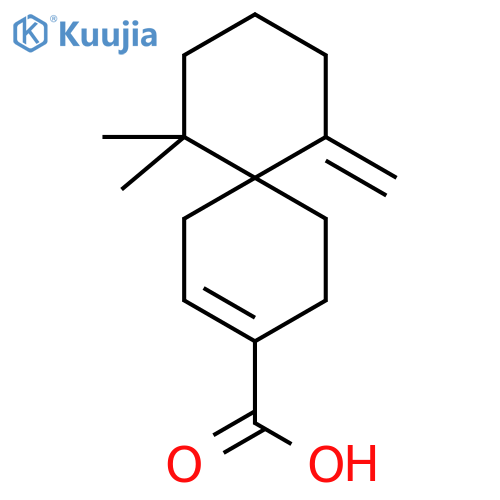

Cas no 1174388-31-8 ((Rac)-β-Chamigrenic acid)

(Rac)-β-Chamigrenic acid 化学的及び物理的性質

名前と識別子

-

- (Rac)-β-Chamigrenic acid

-

- インチ: 1S/C15H22O2/c1-11-5-4-8-14(2,3)15(11)9-6-12(7-10-15)13(16)17/h6H,1,4-5,7-10H2,2-3H3,(H,16,17)

- InChIKey: TYVCBWCQQAMFRG-UHFFFAOYSA-N

- ほほえんだ: OC(C1=CCC2(C(=C)CCCC2(C)C)CC1)=O

(Rac)-β-Chamigrenic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0134760-1mg |

(Rac)-β-Chamigrenic acid |

1174388-31-8 | 1mg |

$220.0 | 2022-04-28 | ||

| Cooke Chemical | M3812657-5mg |

β-chamigrenicacid |

1174388-31-8 | ≥98% | 5mg |

RMB 3136.00 | 2025-02-21 | |

| MedChemExpress | HY-N7606-1mg |

(Rac)-β-Chamigrenic acid |

1174388-31-8 | 1mg |

¥2200 | 2022-08-31 | ||

| Cooke Chemical | M3812657-10mg |

β-chamigrenicacid |

1174388-31-8 | ≥98% | 10mg |

RMB 5824.00 | 2025-02-21 | |

| MedChemExpress | HY-N7606-1mg |

(Rac)-β-Chamigrenic acid |

1174388-31-8 | 1mg |

¥2200 | 2021-07-08 | ||

| Aaron | AR01V3JX-10mg |

β-chamigrenic acid |

1174388-31-8 | 10mg |

$907.00 | 2023-12-16 | ||

| 1PlusChem | 1P01V3BL-10mg |

β-chamigrenic acid |

1174388-31-8 | 10mg |

$551.00 | 2023-12-26 |

(Rac)-β-Chamigrenic acid 関連文献

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

-

6. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

(Rac)-β-Chamigrenic acidに関する追加情報

Recent Advances in the Study of (Rac)-β-Chamigrenic Acid and Related Compounds: A Focus on CAS 1174388-31-8

The chemical compound (Rac)-β-Chamigrenic acid, along with its derivatives, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have particularly focused on the compound associated with CAS number 1174388-31-8, which has shown promising biological activities. This research brief aims to summarize the latest findings related to these compounds, highlighting their synthesis, mechanisms of action, and potential applications in drug development.

One of the key areas of interest is the synthesis and structural elucidation of (Rac)-β-Chamigrenic acid and its derivatives. Recent publications have detailed novel synthetic pathways that improve yield and purity, making these compounds more accessible for further study. The CAS 1174388-31-8 compound, in particular, has been synthesized using advanced catalytic methods, which have been documented in high-impact journals. These methods not only enhance the efficiency of production but also allow for the exploration of structural analogs with potentially enhanced biological activities.

In terms of biological activity, (Rac)-β-Chamigrenic acid and its derivatives have demonstrated significant anti-inflammatory and antimicrobial properties. Studies have shown that these compounds can modulate key signaling pathways involved in inflammation, such as the NF-κB pathway. Additionally, the CAS 1174388-31-8 compound has been tested against a range of microbial pathogens, showing efficacy against both Gram-positive and Gram-negative bacteria. These findings suggest potential applications in the development of new anti-inflammatory and antimicrobial agents.

Further research has explored the pharmacokinetics and toxicity profiles of these compounds. Preliminary data indicate that (Rac)-β-Chamigrenic acid exhibits favorable bioavailability and low toxicity in animal models, making it a promising candidate for further preclinical development. The CAS 1174388-31-8 compound, in particular, has shown a high degree of stability under physiological conditions, which is a critical factor for its potential use in therapeutic formulations.

In conclusion, the latest research on (Rac)-β-Chamigrenic acid and the related CAS 1174388-31-8 compound underscores their potential as valuable tools in chemical biology and drug discovery. The advancements in synthesis, coupled with their promising biological activities and favorable pharmacokinetic profiles, position these compounds as strong candidates for further investigation. Future studies should focus on elucidating their mechanisms of action in greater detail and exploring their therapeutic potential in disease models.

1174388-31-8 ((Rac)-β-Chamigrenic acid) 関連製品

- 1805671-20-8(Methyl 5-chloromethyl-4-cyano-2-fluorobenzoate)

- 862810-50-2(N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methylphenyl)-2-phenylbutanamide)

- 1261478-53-8(4,2',4',5'-Tetrachlorobiphenyl-2-carboxylic acid amide)

- 157402-43-2(Pyridine, 3-(2,6-dimethylphenyl)-)

- 321391-87-1(2-(Aminooxy)-1-{4-3-chloro-5-(trifluoromethyl)-2-pyridinylpiperazino}-1-ethanone Hydrochloride)

- 325763-68-6(1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate)

- 1095218-67-9(tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate)

- 1810074-81-7((S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride)

- 944936-49-6(1H-Pyrrolo2,3-bpyridine-5-carboxylic Acid methoxy-methyl-amide)

- 2228535-60-0(1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde)